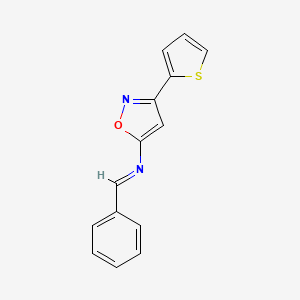

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine

Description

Properties

CAS No. |

37853-21-7 |

|---|---|

Molecular Formula |

C14H10N2OS |

Molecular Weight |

254.31 g/mol |

IUPAC Name |

(E)-1-phenyl-N-(3-thiophen-2-yl-1,2-oxazol-5-yl)methanimine |

InChI |

InChI=1S/C14H10N2OS/c1-2-5-11(6-3-1)10-15-14-9-12(16-17-14)13-7-4-8-18-13/h1-10H/b15-10+ |

InChI Key |

MCXFSKUTQLANCS-XNTDXEJSSA-N |

Isomeric SMILES |

C1=CC=C(C=C1)/C=N/C2=CC(=NO2)C3=CC=CS3 |

Canonical SMILES |

C1=CC=C(C=C1)C=NC2=CC(=NO2)C3=CC=CS3 |

Origin of Product |

United States |

Preparation Methods

Synthesis of the Isoxazole Core

The isoxazole ring is commonly synthesized via 1,3-dipolar cycloaddition reactions involving nitrones and alkynes or alkenes. Nitrones serve as 1,3-dipoles reacting with dipolarophiles to yield isoxazolidines or isoxazoles after subsequent transformations.

Nitrones Preparation: For example, C-(5-methyl-2-thienyl)-N-methylnitrone can be prepared by reacting 5-methylthiophene-2-carbaldehyde with N-methyl-hydroxylamine hydrochloride in the presence of sodium carbonate in dichloromethane.

Cycloaddition Reaction: The nitrone is then reacted with an appropriate olefin or alkyne, such as N-phenylmaleimide, under reflux conditions in benzene for 12 hours to afford cycloadducts. The reaction progress is monitored by thin-layer chromatography (TLC).

Isolation and Purification: After solvent evaporation, the product mixture is purified by column chromatography using petroleum ether and ethyl acetate mixtures as eluents. The desired isomer is recrystallized from chloroform/n-hexane mixtures to obtain pure crystals.

Formation of the N-(Phenylmethylene) Substituent

The N-(phenylmethylene) group is introduced via condensation of the isoxazolamine with benzaldehyde derivatives :

The isoxazolamine (5-aminoisoxazole derivative) reacts with benzaldehyde or substituted benzaldehydes under mild acidic or neutral conditions to form the corresponding imine (Schiff base).

This condensation typically proceeds in solvents such as ethanol or methanol, sometimes with catalytic acid, at room temperature or under reflux, yielding the N-(phenylmethylene) derivative.

The reaction is monitored by spectroscopic methods (e.g., NMR, IR) to confirm imine formation.

Experimental Data Summary

Research Findings and Analysis

The 1,3-dipolar cycloaddition method is highly regioselective and stereoselective, providing high yields of isoxazolidine intermediates that can be converted to isoxazolamine derivatives.

The dihedral angles and conformations of the phenyl, thiophene, and isoxazole rings have been characterized by X-ray crystallography, confirming the structural integrity of the synthesized compounds.

The imine formation step is straightforward and efficient, allowing for the introduction of the phenylmethylene group without affecting the sensitive isoxazole ring.

Spectroscopic data (NMR, IR, MS) confirm the successful synthesis and purity of the target compound, with characteristic signals for the isoxazole ring, thiophene substituent, and imine functionality.

Summary Table of Key Synthetic Parameters

| Parameter | Details |

|---|---|

| Starting materials | 5-methylthiophene-2-carbaldehyde, N-methylhydroxylamine hydrochloride, benzaldehyde, N-phenylmaleimide |

| Solvents | Dichloromethane, benzene, ethanol, chloroform, n-hexane |

| Reaction conditions | Reflux (benzene, 12 h), room temperature or reflux (imine formation) |

| Purification techniques | Column chromatography, recrystallization |

| Characterization methods | TLC, NMR, IR, X-ray crystallography, MS |

| Yield | High yields reported for cycloaddition step |

Chemical Reactions Analysis

Types of Reactions

N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the benzylidene group or the thiophene moiety.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on the isoxazole ring or the thiophene moiety.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO₄) and reducing agents such as sodium borohydride (NaBH₄). Reaction conditions vary depending on the desired transformation but often involve standard laboratory techniques.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.

Scientific Research Applications

Chemical Applications

Building Block for Synthesis

- N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine serves as a versatile building block in organic synthesis. It can be utilized to create more complex heterocyclic compounds through various chemical transformations such as oxidation, reduction, and substitution reactions. For instance, it can undergo oxidation to introduce hydroxyl groups or reduction to modify the benzylidene moiety.

Material Science

- The compound's unique structure makes it suitable for applications in material science. Its properties are being investigated for use in organic electronics, where it could contribute to the development of novel materials with enhanced electrical conductivity and stability.

Biological Applications

Antimicrobial Properties

- Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, suggesting potential use in developing new antibacterial agents. For example, a study found that derivatives of isoxazole compounds showed promising results against resistant bacterial strains.

Anticancer Activity

- Preliminary studies have explored the anticancer potential of this compound. Isoxazole derivatives are known to inhibit specific enzymes involved in cancer cell proliferation. Further investigations are required to elucidate the exact mechanisms of action and therapeutic efficacy in clinical settings.

Medicinal Chemistry

Therapeutic Potential

- The compound is being studied for its therapeutic applications in treating diseases such as cancer and infections. Isoxazole derivatives are recognized for their ability to modulate receptor activity and inhibit enzyme functions, which are crucial mechanisms in drug action. For instance, research has shown that certain isoxazole derivatives can act as selective inhibitors of protein kinases involved in cancer progression.

Industrial Applications

Organic Electronics

- This compound's electronic properties make it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its ability to form stable thin films is advantageous for these technologies.

Material Development

- The compound's unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength. This versatility opens avenues for its application in developing advanced materials for various industrial uses.

Case Studies

| Study | Focus | Findings |

|---|---|---|

| Study on Antimicrobial Activity | Evaluated against resistant bacterial strains | Demonstrated significant inhibition of bacterial growth, highlighting potential as an antibacterial agent. |

| Research on Anticancer Properties | Investigated effects on cancer cell lines | Showed promising results in inhibiting cell proliferation; further studies needed to confirm efficacy and mechanism of action. |

| Material Science Application | Explored use in organic electronics | Found suitable for creating stable thin films; potential application in OLEDs and OPVs. |

Mechanism of Action

The mechanism of action of N-Benzylidene-3-(thiophen-2-yl)isoxazol-5-amine involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to inhibit enzymes and modulate receptor activity, leading to their biological effects . The exact molecular targets and pathways depend on the specific application and the compound’s structure.

Comparison with Similar Compounds

Thienyl-Containing Heterocycles with Antibacterial Activity

Compounds such as 5-(2-thienyl)-1,2,4-triazoles and 5-(2-thienyl)-1,3,4-oxadiazoles () share structural similarities with N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine. Key differences and findings include:

- Biological Activity: Compound 9a (3-(4-substituted-1-piperazinylmethyl)-5-(2-thienyl)-1,3,4-oxadiazoline-2-thione) demonstrated broad-spectrum antibacterial activity, suggesting that piperazine substitutions enhance membrane penetration . Compounds 4d and 5e (thiourea and triazolothiadiazole derivatives) showed selective activity against Gram-positive bacteria (e.g., Staphylococcus aureus), likely due to interactions with bacterial cell wall components . No significant antifungal activity was observed against Candida albicans in these analogs, contrasting with other thienyl derivatives reported elsewhere .

HDAC Inhibitors with Thienyl Moieties

highlights N-(2-amino-5-(2-thienyl)phenyl)-7-nicotinoylamino-heptanamide (233), an HDAC1-selective inhibitor (>200-fold selectivity over HDAC3). Comparisons include:

- Mechanistic Insights : The 2-thienyl group in compound 233 enhances binding specificity to HDAC1, critical for epigenetic regulation. In contrast, this compound lacks documented HDAC inhibitory data, but its thienyl-isoxazole scaffold may offer distinct steric or electronic interactions.

- Selectivity: HDAC inhibitors like HDACi966 (30-fold selective for HDAC3) demonstrate that minor structural changes (e.g., cinnamyl vs. phenylmethylene groups) drastically alter isoform specificity .

Thiadiazole Derivatives

describes (E)-5-Phenyl-N-(2-thienylmethylene)-1,3,4-thiadiazole-2-amine , a compound with a thiadiazole core instead of isoxazole. Key distinctions:

- Biological Relevance : Thiadiazoles exhibit diverse activities, including antimicrobial and anticancer effects, attributed to the N=C=S moiety .

Data Table: Comparative Analysis of Key Compounds

Research Findings and Limitations

- Antibacterial vs. Antifungal Activity : Thienyl-isoxazole analogs may prioritize antibacterial over antifungal activity, as seen in .

- Enzyme Selectivity: Substituents like piperazinyl () or nicotinoyl () groups dramatically influence target specificity.

- Limitations : Direct pharmacological data for this compound is absent in the provided evidence; comparisons rely on structural analogs. Further studies on its solubility, toxicity, and target binding are needed.

Biological Activity

N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Synthesis

This compound belongs to the isoxazole class of compounds, which are known for their pharmacological potential. The synthesis typically involves the condensation of 2-thiophenecarboxaldehyde with 3-amino-5-isoxazolecarboxylic acid under acidic conditions, leading to the formation of the desired compound.

Biological Activity Overview

The biological activity of this compound has been evaluated in various studies, highlighting its potential as:

- Antimicrobial Agent : Exhibits activity against several bacterial strains.

- Antifungal Properties : Effective against fungi such as Candida albicans.

- Antidiabetic Activity : Shows inhibition of α-amylase and α-glucosidase enzymes.

Antimicrobial and Antifungal Activity

Recent studies have demonstrated that derivatives of isoxazole compounds exhibit notable antimicrobial properties. For instance, compounds similar to this compound have shown effective inhibition against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these compounds often range from 10 to 50 µg/mL, indicating promising antibacterial activity.

Table 1: Antimicrobial Activity of Isoxazole Derivatives

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | 25 |

| This compound | E. coli | 30 |

| Similar Derivative A | C. albicans | 15 |

| Similar Derivative B | Candida parapsilosis | 20 |

The mechanism through which this compound exerts its biological effects is believed to involve the inhibition of key enzymes involved in metabolic pathways. For instance, its antifungal activity may stem from the disruption of ergosterol synthesis in fungal cell membranes, akin to the action of azole antifungals.

Case Studies and Research Findings

- Inhibition Studies : A study conducted on various isoxazole derivatives, including this compound, revealed that these compounds significantly inhibited α-amylase and α-glucosidase activities with IC50 values ranging from 15 to 30 µM. This suggests their potential utility in managing diabetes by controlling carbohydrate metabolism.

- Cytotoxicity Testing : Cytotoxicity assays performed on NIH/3T3 cell lines indicated that while these compounds effectively target microbial cells, they exhibit minimal toxicity towards normal mammalian cells, with IC50 values exceeding 1000 µM for most derivatives tested.

Table 2: Cytotoxicity Data

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| This compound | NIH/3T3 | >1000 |

| Similar Derivative C | NIH/3T3 | >1000 |

Molecular Docking Studies

Molecular docking studies have been employed to understand the binding interactions of this compound with target enzymes. These studies indicate strong binding affinity with active sites of α-amylase and α-glucosidase, supporting its role as an enzyme inhibitor.

Q & A

Q. What are the recommended synthetic routes for N-(Phenylmethylene)-3-(2-thienyl)-5-isoxazolamine, and how can reaction conditions be optimized for yield?

Methodological Answer: The synthesis of this compound typically involves coupling reactions between thienyl-isoxazole precursors and phenylmethylene derivatives. Key optimization strategies include:

- Catalyst Selection : Triethylamine in 1,4-dioxane at 90°C for 1 hour achieves ~85% yield, while pyridine with K₂CO₃ in THF at 0–25°C for 45 minutes yields ~78% .

- Solvent Effects : Polar aprotic solvents like THF or 1,4-dioxane improve solubility of intermediates.

- Temperature Control : Lower temperatures (0–25°C) minimize side reactions in sensitive steps, while higher temperatures (90°C) accelerate coupling .

Q. Which spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR) : ¹H NMR confirms substituent integration (e.g., phenylmethylene protons at δ 7.2–7.8 ppm, thienyl protons at δ 6.8–7.1 ppm) .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H⁺] at m/z 283.08) and fragmentation patterns .

- X-ray Crystallography : Resolves stereochemistry and bond angles, particularly for crystalline derivatives .

Q. What are the key stability considerations for storing and handling this compound?

Methodological Answer:

- Storage : Stable at –20°C under inert gas (argon) to prevent oxidation. Avoid moisture due to hydrolytic sensitivity of the imine bond .

- Handling : Use glove boxes for air-sensitive steps. Analytical-grade solvents (e.g., anhydrous DCM) reduce decomposition .

Advanced Research Questions

Q. How do electronic substituent effects influence the reactivity of this compound derivatives?

Methodological Answer: Substituents on the phenylmethylene ring alter reactivity via inductive (σI) and resonance (σR) effects. For example:

- Electron-Withdrawing Groups (EWGs) : Nitro (-NO₂) or cyano (-CN) groups increase electrophilicity at the imine carbon, enhancing nucleophilic attack rates (ρ = 0.872 for meta-substituted derivatives) .

- Electron-Donating Groups (EDGs) : Methoxy (-OCH₃) groups decrease reactivity (λ = ρR/ρI ≈ 0.88) due to resonance stabilization .

Experimental Design : Use Taft Dual Substituent–Parameter (DSP) equations to quantify substituent effects on reaction kinetics .

Q. What methodological approaches are employed to assess the biological activity of this compound in vitro?

Methodological Answer:

- Antimicrobial Assays : Test against Gram-positive bacteria (e.g., S. aureus) using broth microdilution (MIC ≤ 16 µg/mL indicates activity). Thienyl-isoxazole derivatives show enhanced membrane disruption .

- Cytotoxicity Screening : MTT assays on cancer cell lines (e.g., HeLa) with IC₅₀ values < 10 µM suggest therapeutic potential. Isoxazole-thiophene hybrids exhibit ROS-mediated apoptosis .

- Enzyme Inhibition : Monitor kinase or protease activity via fluorescence polarization (e.g., IC₅₀ for COX-2 inhibition < 5 µM) .

Q. How can computational methods predict the bioactivity of derivatives based on structural modifications?

Methodological Answer:

- QSAR Modeling : Use Hammett constants (σ) and Hansch parameters to correlate substituent electronic effects with bioactivity (e.g., logP vs. IC₅₀) .

- Docking Simulations : AutoDock Vina predicts binding affinities to target proteins (e.g., EGFR kinase). Thienyl groups enhance π-π stacking in hydrophobic pockets .

- MD Simulations : Analyze stability of ligand-protein complexes over 100 ns trajectories to prioritize synthetic targets .

Data Contradictions and Resolution

Q. How should researchers address discrepancies in reported synthetic yields for this compound?

Methodological Answer:

- Variable Catalysts : Triethylamine vs. pyridine may lead to differing byproduct profiles. Characterize impurities via HPLC-MS to identify side reactions (e.g., hydrolysis or dimerization) .

- Solvent Purity : Trace water in THF reduces yields by promoting imine hydrolysis. Use molecular sieves or Karl Fischer titration to verify solvent dryness .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.